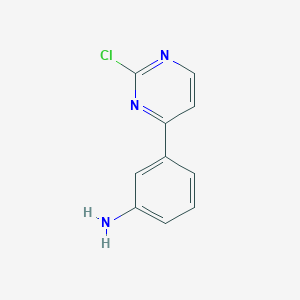

3-(2-Chloro-4-pyrimidinyl)aniline

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

3-(2-chloropyrimidin-4-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3/c11-10-13-5-4-9(14-10)7-2-1-3-8(12)6-7/h1-6H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQVOVPVTEXLMHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=NC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance As a Pivotal Synthetic Intermediate

The strategic importance of 3-(2-chloro-4-pyrimidinyl)aniline in organic synthesis stems from the distinct reactivity of its constituent parts. The chlorine atom at the 2-position of the pyrimidine (B1678525) ring is a key functional handle, susceptible to nucleophilic substitution reactions. This allows for the facile introduction of a wide array of functional groups and the construction of diverse molecular libraries. The aniline (B41778) moiety, on the other hand, provides a nucleophilic amino group that can readily participate in various coupling reactions, such as amide bond formation and palladium-catalyzed cross-coupling reactions.

This dual reactivity enables chemists to utilize this compound as a versatile scaffold for the synthesis of complex target molecules, most notably in the field of medicinal chemistry. Its application as an intermediate is crucial in the synthesis of kinase inhibitors, which are a cornerstone of modern cancer therapy. The pyrimidine core often serves as a hinge-binding motif, interacting with the ATP-binding site of protein kinases, while the aniline portion provides a vector for introducing substituents that can enhance potency and selectivity.

The synthesis of derivatives using this intermediate often involves a sequential reaction strategy. First, the chlorine atom is displaced by a nucleophile, followed by a reaction at the amino group of the aniline ring, or vice versa. This controlled, stepwise functionalization is a powerful tool for the systematic exploration of the chemical space around the pyrimidine-aniline core.

Table 1: Key Reactions of this compound

| Reaction Type | Reagent/Catalyst | Product Type |

| Nucleophilic Aromatic Substitution | Amines, Alcohols, Thiols | 2-substituted-4-(3-aminophenyl)pyrimidines |

| Buchwald-Hartwig Amination | Aryl halides, Palladium catalyst | N-aryl-3-(2-chloro-4-pyrimidinyl)anilines |

| Suzuki Coupling | Arylboronic acids, Palladium catalyst | 2-chloro-4-(3-arylphenyl)pyrimidines |

| Amide Coupling | Carboxylic acids, Coupling agents | N-(3-(2-chloro-4-pyrimidinyl)phenyl)amides |

Overview of Pyrimidine Aniline Scaffolds in Contemporary Chemical Research

The pyrimidine-aniline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved and investigational drugs. nih.gov This prominence is largely due to its ability to mimic the purine (B94841) bases of ATP, allowing it to effectively target the ATP-binding sites of a wide range of protein kinases. unisi.it The dysregulation of protein kinases is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders, making them attractive therapeutic targets.

Research has demonstrated that the substitution pattern on both the pyrimidine (B1678525) and aniline (B41778) rings plays a crucial role in determining the biological activity and selectivity of the resulting compounds. For example, in the development of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors, a key target in anti-angiogenic cancer therapy, the 5-chloro-N4-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamine scaffold has shown significant promise. nih.gov The synthesis of these compounds involves the nucleophilic displacement of a chloro group on the pyrimidine ring by various substituted anilines, highlighting the importance of intermediates like 3-(2-chloro-4-pyrimidinyl)aniline. nih.gov

Furthermore, pyrimidine-based compounds have been successfully developed as inhibitors of other important kinases such as Aurora kinases, which are involved in cell cycle regulation. The synthesis of these inhibitors often utilizes chloropyrimidine intermediates that are subsequently reacted with amines to build the final drug molecule.

The versatility of the pyrimidine-aniline scaffold extends beyond kinase inhibition. These motifs are also found in compounds with a range of other biological activities, underscoring the broad utility of this structural class in drug discovery and development. The continuous exploration of new synthetic methodologies to access and functionalize these scaffolds remains an active area of research in organic and medicinal chemistry.

Table 2: Examples of Kinase Inhibitors with Pyrimidine-Aniline Scaffolds

| Kinase Target | Compound Class | Significance |

| VEGFR-2 | Pyrimido[4,5-b]indoles | Potent and selective inhibition of angiogenesis. nih.gov |

| Aurora Kinase | Pyrimidine-based inhibitors | Reduction of oncoproteins like MYC. |

| c-Src/Abl | Pyrazolo[3,4-d]pyrimidines | Treatment of chronic myeloid leukemia. unisi.it |

Chemical Reactivity and Transformation Pathways of 3 2 Chloro 4 Pyrimidinyl Aniline

Nucleophilic Aromatic Substitution Reactions on the Pyrimidine (B1678525) Ring

The pyrimidine ring in 3-(2-Chloro-4-pyrimidinyl)aniline is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNA r). The chlorine atom at the C-2 position serves as a good leaving group in these reactions.

Reactivity at the C-2 Chloro Position

The C-2 position of the pyrimidine ring is highly activated towards nucleophilic attack due to the electron-withdrawing effect of the two nitrogen atoms in the ring. This allows for the displacement of the chloro group by a variety of nucleophiles. Common nucleophiles used in these reactions include amines, alcohols, and thiols. The general mechanism proceeds via a Meisenheimer-like intermediate, a resonance-stabilized anionic σ-complex.

The reaction conditions for these substitutions can vary depending on the nucleophilicity of the attacking species. Stronger nucleophiles may react at or below room temperature, while weaker nucleophiles might require heating or the use of a base to facilitate the reaction. Microwave irradiation has been shown to significantly accelerate these types of reactions, often leading to higher yields in shorter reaction times. rsc.org

Table 1: Examples of Nucleophilic Aromatic Substitution at the C-2 Position

| Nucleophile | Reagents and Conditions | Product |

| Ammonia | NH3, solvent (e.g., EtOH), heat | 3-(2-Amino-4-pyrimidinyl)aniline |

| Primary Amine (R-NH2) | R-NH2, solvent (e.g., n-BuOH), heat | 3-(2-(Alkyl/Arylamino)-4-pyrimidinyl)aniline |

| Secondary Amine (R2NH) | R2NH, solvent (e.g., DMF), heat | 3-(2-(Dialkylamino)-4-pyrimidinyl)aniline |

| Alcohol (R-OH) | NaOR, R-OH | 3-(2-Alkoxy-4-pyrimidinyl)aniline |

| Thiol (R-SH) | NaSR, R-SH | 3-(2-(Alkyl/Arylthio)-4-pyrimidinyl)aniline |

Influence of Aniline (B41778) Moiety on Pyrimidine Electrophilicity

Studies on substituted 2,4-dichloropyrimidines have shown that nucleophilic attack generally occurs preferentially at the C-4 position. mdpi.comlibretexts.org However, in this compound, the C-4 position is already substituted. The electron-donating nature of the aniline substituent may have a modest deactivating effect on the C-2 position compared to a pyrimidine with an electron-withdrawing group at C-4. Nevertheless, the inherent electrophilicity of the C-2 position in the pyrimidine ring ensures that it remains a viable site for nucleophilic attack. The regioselectivity of substitution is clear in this case, as only the C-2 chloro substituent is available for displacement.

Reactions Involving the Aniline Functional Group

The primary amino group of the aniline moiety is a key site for a variety of chemical transformations, allowing for further derivatization of the molecule.

Amidation and Acylation Reactions (e.g., with Isocyanates)

The primary amine of the aniline group can readily undergo acylation with reagents such as acid chlorides, acid anhydrides, and isocyanates to form the corresponding amides and ureas.

Reaction with an acid chloride (RCOCl) or acid anhydride (B1165640) ((RCO)2O) in the presence of a base (e.g., triethylamine, pyridine) yields the corresponding N-acylated derivative. For example, acetylation with acetic anhydride produces N-(3-(2-chloro-4-pyrimidinyl)phenyl)acetamide. youtube.comnih.gov

The reaction with an isocyanate (R-N=C=O) provides a straightforward route to urea (B33335) derivatives. nih.gov This reaction typically proceeds under mild conditions, often without the need for a catalyst. The nucleophilic addition of the aniline nitrogen to the electrophilic carbon of the isocyanate is generally a high-yielding transformation. nih.gov

Table 2: Examples of Amidation and Acylation Reactions

| Reagent | Reagents and Conditions | Product |

| Acetic Anhydride | (CH3CO)2O, base (e.g., NaOAc) | N-(3-(2-Chloro-4-pyrimidinyl)phenyl)acetamide |

| Benzoyl Chloride | C6H5COCl, base (e.g., pyridine) | N-(3-(2-Chloro-4-pyrimidinyl)phenyl)benzamide |

| Phenyl isocyanate | C6H5NCO, solvent (e.g., THF) | 1-(3-(2-Chloro-4-pyrimidinyl)phenyl)-3-phenylurea |

| Alkyl isocyanate | R-NCO, solvent (e.g., CH2Cl2) | 1-Alkyl-3-(3-(2-chloro-4-pyrimidinyl)phenyl)urea |

Condensation and Cyclization Reactions

The aniline amine can participate in condensation reactions with carbonyl compounds to form Schiff bases (imines), which can be further reduced or used in cyclization reactions.

Furthermore, the strategic positioning of the chloro-substituted pyrimidine and the aniline group allows for intramolecular cyclization reactions upon suitable derivatization. For instance, if the aniline nitrogen is first acylated with a molecule containing a suitable functional group, subsequent intramolecular cyclization can lead to the formation of fused heterocyclic systems. While specific examples starting directly from this compound are not prevalent in the literature, the general principle is a common strategy in heterocyclic synthesis. researchgate.net For example, a derivative could potentially undergo an intramolecular nucleophilic attack of a suitably placed atom onto the C-2 position of the pyrimidine ring, displacing the chlorine and forming a new ring.

Derivatization of the Primary Amine

Beyond acylation, the primary amine can undergo a range of other derivatization reactions. These include reactions such as diazotization followed by Sandmeyer or related reactions to introduce a variety of substituents in place of the amino group. However, such reactions would fundamentally alter the core structure. More commonly, the amine is utilized in coupling reactions.

For instance, the aniline moiety can be used in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form more complex diarylamines, although this would typically involve the reaction of an aryl halide with the aniline nitrogen.

The primary amine also allows for the synthesis of sulfonamides by reaction with sulfonyl chlorides (R-SO2Cl) in the presence of a base.

Cross-Coupling Chemistry of Substituted Pyrimidines and Anilines

The presence of a halogenated pyrimidine ring and an aniline functional group in this compound opens up a plethora of possibilities for carbon-carbon and carbon-nitrogen bond formation through transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for the construction of complex molecular scaffolds.

Palladium-Catalyzed Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, and the 2-chloropyrimidine (B141910) moiety of the title compound is an excellent substrate for a variety of these transformations.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides, is a powerful tool for creating carbon-carbon bonds. libretexts.orgnih.gov In the context of 2-chloropyrimidines, this reaction allows for the introduction of aryl or vinyl substituents at the 2-position. The general mechanism involves the oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org While specific examples with this compound are not extensively documented in readily available literature, the reactivity of 2-chloropyrimidines in Suzuki-Miyaura couplings is well-established. nih.govrsc.org The reaction conditions typically involve a palladium catalyst such as Pd(PPh₃)₄ or Pd(OAc)₂, a phosphine (B1218219) ligand, and a base like K₂CO₃ or Na₂CO₃ in a suitable solvent system.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgacsgcipr.orglibretexts.org This reaction is particularly relevant for modifying the aniline part of this compound or for further functionalizing the pyrimidine ring by coupling with other amines. The catalytic cycle is similar to other palladium-catalyzed couplings, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination. wikipedia.org The choice of palladium precursor, ligand (e.g., X-Phos, BINAP), and base (e.g., NaOt-Bu, Cs₂CO₃) is crucial for the reaction's success and can be tailored to the specific substrates. beilstein-journals.orgnih.gov

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction would allow for the introduction of an alkynyl moiety at the 2-position of the pyrimidine ring of this compound. The reaction is typically carried out under mild conditions, though challenges such as the homocoupling of the alkyne (Glaser coupling) can occur. wikipedia.org Difficulties in achieving successful Sonogashira couplings can sometimes be attributed to catalyst deactivation or suboptimal reaction conditions. reddit.com

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. nih.govbeilstein-journals.orgresearchgate.net This provides a pathway to introduce alkenyl groups onto the pyrimidine ring of the title compound. The reaction mechanism proceeds through oxidative addition of the palladium(0) catalyst to the aryl halide, followed by migratory insertion of the alkene and β-hydride elimination. nih.gov

A representative data table for typical conditions in these palladium-catalyzed reactions is provided below:

| Reaction Name | Catalyst/Precatalyst | Ligand | Base | Solvent | Typical Temperature |

| Suzuki-Miyaura | Pd(OAc)₂, Pd(PPh₃)₄ | PPh₃, SPhos, XPhos | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, DMF | 80-120 °C |

| Buchwald-Hartwig | Pd₂(dba)₃, Pd(OAc)₂ | Xantphos, BINAP, DavePhos | NaOt-Bu, K₃PO₄ | Toluene, Dioxane | 80-110 °C |

| Sonogashira | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PPh₃ | Et₃N, Piperidine | THF, DMF | Room Temp. to 60 °C |

| Heck | Pd(OAc)₂, (Ph₃P)₂PdCl₂ | PPh₃, (o-tolyl)₃P | Et₃N, K₂CO₃ | DMF, Acetonitrile | 80-150 °C |

Other Transition Metal-Mediated Transformations

Beyond palladium, other transition metals like copper, nickel, and iron have emerged as powerful catalysts for cross-coupling reactions, often offering alternative reactivity and cost-effectiveness.

Copper-Catalyzed Reactions (Ullmann-type): The Ullmann condensation is a classic copper-promoted reaction for the formation of C-N, C-O, and C-S bonds. While traditional Ullmann reactions require harsh conditions, modern modifications with various ligands allow for milder reaction temperatures. These reactions could be employed for the arylation of the aniline nitrogen in this compound. The mechanism is thought to involve the formation of a copper(I) species that undergoes oxidative addition to the aryl halide. nih.gov

Nickel-Catalyzed Coupling Reactions: Nickel catalysts have gained prominence as a more abundant and economical alternative to palladium for cross-coupling reactions. Nickel-catalyzed aminations and Suzuki-Miyaura type couplings of aryl chlorides and tosylates have been developed. researchgate.netresearchgate.netnih.gov These methods could potentially be applied to this compound, offering a different catalytic approach for C-C and C-N bond formation.

Iron-Catalyzed Cross-Coupling Reactions: Iron, being an earth-abundant and non-toxic metal, is an attractive catalyst for sustainable chemistry. Iron-catalyzed cross-coupling reactions have been developed for a variety of substrates, although their mechanisms can be complex and are still under investigation. nih.govthieme-connect.denih.govmdpi.com The application of iron catalysis to this compound could provide an environmentally benign route for its derivatization.

A summary of typical conditions for these other transition metal-mediated reactions is presented below:

| Metal | Reaction Type | Catalyst/Precatalyst | Ligand/Additive | Base | Solvent | Typical Temperature |

| Copper | Ullmann-type Amination | CuI, Cu₂O | Phenanthroline, L-proline | K₂CO₃, Cs₂CO₃ | DMF, DMSO | 100-210 °C |

| Nickel | Amination/Suzuki-Miyaura | NiCl₂(dme), Ni(COD)₂ | dppf, PCy₃ | NaOt-Bu, K₃PO₄ | Toluene, Dioxane | 80-130 °C |

| Iron | Cross-Coupling | FeCl₃, Fe(acac)₃ | TMEDA, NMP | - | THF, NMP | Room Temp. to 120 °C |

Heterocyclic Annulation and Ring-Forming Reactions

The bifunctional nature of this compound, possessing both an electrophilic site (the C-Cl bond) and a nucleophilic site (the -NH₂ group), makes it an ideal precursor for the synthesis of fused heterocyclic systems through intramolecular cyclization or intermolecular annulation reactions.

Construction of Fused Ring Systems

The strategic arrangement of reactive sites in derivatives of this compound can be exploited to construct polycyclic aromatic systems, which are prevalent in pharmacologically active compounds. For instance, intramolecular cyclization of appropriately substituted derivatives can lead to the formation of fused pyrimidine systems such as pyrimido[4,5-b]quinolines or pyrido[2,3-d]pyrimidines. nih.govnih.govresearchgate.net While direct intramolecular cyclization of the parent compound is not straightforward, derivatization of the aniline nitrogen or the phenyl ring can introduce functionalities that facilitate ring closure onto the pyrimidine core. growingscience.comsemanticscholar.org

For example, a common strategy involves the introduction of a suitable side chain on the aniline nitrogen, which can then undergo an intramolecular nucleophilic attack on the C-4 position of the pyrimidine ring, displacing the chlorine atom and forming a new ring. Alternatively, functionalization of the ortho position of the aniline ring can set the stage for cyclization.

Synthesis of Spiro Compounds

Spiro compounds, characterized by two rings connected through a single common atom, are of significant interest in medicinal chemistry due to their rigid three-dimensional structures. The synthesis of spiro compounds involving a pyrimidine ring can be envisioned through several strategies. Although specific examples starting from this compound are scarce in the literature, general methodologies for the synthesis of spiro-heterocycles can be considered.

One potential approach could involve a multi-step sequence where the aniline nitrogen is functionalized with a chain that can undergo cyclization onto a pre-existing ring. Another possibility is a multicomponent reaction where this compound acts as one of the building blocks in the assembly of a spirocyclic scaffold. Such reactions often provide a rapid and efficient way to build molecular complexity.

Role As a Key Synthon in Advanced Organic Synthesis

Building Block for Complex Heterocyclic Structures

The compound is an ideal starting point for the synthesis of larger, more complex heterocyclic systems. The inherent reactivity of its functional groups can be harnessed to build intricate molecular frameworks.

The most straightforward application of 3-(2-Chloro-4-pyrimidinyl)aniline is in nucleophilic aromatic substitution (SNAr) reactions. The chlorine atom at the 2-position of the pyrimidine (B1678525) ring is activated towards substitution by nucleophiles due to the electron-withdrawing nature of the ring nitrogens. youtube.comnih.gov This reaction is a cornerstone for creating diverse pyrimidine-containing structures.

A variety of nucleophiles, including amines, alcohols, and thiols, can displace the chloride to introduce new functional groups. For instance, reacting this compound with various primary or secondary amines leads to the formation of a library of 2-amino-N-(pyrimidin-4-yl)aniline derivatives. nih.gov This reaction is often catalyzed by an acid or base and can be accelerated using microwave irradiation. youtube.comnih.gov

Table of Exemplary Nucleophilic Substitution Reactions:

| Nucleophile | Reagent Example | Product Class |

| Primary Amine | Benzylamine | N²-benzyl-N⁴-(3-aminophenyl)pyrimidine-2,4-diamine |

| Secondary Amine | Piperidine | 3-(2-(Piperidin-1-yl)pyrimidin-4-yl)aniline nih.gov |

| Alcohol | Sodium Methoxide | 3-(2-Methoxypyrimidin-4-yl)aniline |

| Thiol | Sodium Thiophenolate | 3-(2-(Phenylthio)pyrimidin-4-yl)aniline |

Simultaneously, the aniline (B41778) amino group can be engaged in reactions such as acylation, alkylation, or sulfonylation to further elaborate the molecular structure.

Beyond simple substitution, this compound is a precursor for constructing fused heterocyclic systems, where a new ring is built onto the existing pyrimidine core. nih.govnih.gov Such reactions often involve intramolecular cyclization, where a functional group, introduced via the aniline moiety, reacts with the pyrimidine ring.

For example, the aniline nitrogen can be acylated with a molecule containing a suitable leaving group. Subsequent intramolecular cyclization can lead to the formation of fused systems like pyrimido[1,2-a]benzimidazoles. Another strategy involves introducing a side chain on the aniline that can participate in a cyclization reaction with a nitrogen atom of the pyrimidine ring, a common method for creating various fused pyrimidines. jchr.org These fused systems are of significant interest in medicinal chemistry due to their rigid structures, which can lead to specific interactions with biological targets. nih.gov

Precursor for Scaffold Diversity

The ability to selectively modify this compound at its different reactive sites makes it an excellent starting material for generating scaffold diversity, which is crucial for drug discovery and materials science.

In modern drug discovery, the generation of compound libraries for high-throughput screening is a key strategy. nih.gov The bifunctional nature of this compound is ideally suited for combinatorial chemistry. A common approach involves a two-step diversification strategy:

Diversification at the C2-position: A range of nucleophiles (e.g., a set of different amines) is reacted with the 2-chloro position of the pyrimidine.

Diversification at the aniline nitrogen: The resulting library of intermediates is then reacted with a set of electrophiles (e.g., various acyl chlorides or sulfonyl chlorides).

This approach can rapidly generate a large and diverse library of molecules from a single starting material, which can then be screened for desired biological activities. nih.gov

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. nih.gov By systematically modifying the structure of a lead compound and observing the resulting changes in activity, chemists can design more potent and selective molecules.

This compound serves as an excellent core for SAR studies. For example, in the development of kinase inhibitors, where the pyrimidine scaffold is prevalent, researchers might synthesize a series of analogues to probe the importance of different substituents. nih.govunisi.it

Table Illustrating a Hypothetical SAR Study:

| R¹ Group (at C2 of Pyrimidine) | R² Group (at Aniline N) | Rationale for Synthesis |

| -NH-Cyclopropyl | -H | Explore the effect of a small, rigid aliphatic group. |

| -NH-Phenyl | -H | Introduce an aromatic group for potential π-stacking interactions. |

| -NH-Phenyl | -CO-CH₃ | Investigate the effect of adding a hydrogen bond acceptor at the aniline position. |

| -O-Phenyl | -H | Evaluate the impact of replacing the amine linker with an ether linker. |

By comparing the biological data from these synthesized analogues, researchers can build a detailed SAR model to guide the design of future compounds. researchgate.net

Applications in Medicinal Chemistry Precursors (Focus on Synthetic Utility)

The pyrimidine ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs, particularly in oncology as kinase inhibitors. nih.gov this compound is a key intermediate for accessing many of these important molecular classes. Its synthetic utility lies in its ability to serve as a linchpin, connecting different molecular fragments.

For instance, in the synthesis of certain tyrosine kinase inhibitors, a common strategy involves the coupling of a 2-chloropyrimidine (B141910) intermediate with a substituted aniline. nih.govgoogle.com The aniline portion of this compound can be part of a larger, pre-assembled fragment, or it can be the anchor point for building up complexity after the initial coupling reaction. The chloro-substituent provides a reliable chemical handle for the key bond-forming step that constructs the core of the final active molecule. nih.gov

General Synthetic Strategies for Kinase Inhibitor Scaffolds

The 2-anilinopyrimidine scaffold is a well-established and privileged structure in the design of kinase inhibitors, molecules that can block the action of protein kinases and are crucial in cancer therapy. nih.gov this compound is a quintessential starting point for creating libraries of such inhibitors. The general synthetic approach hinges on the differential reactivity of the two chlorine atoms in a 2,4-dichloropyrimidine (B19661) precursor.

The synthesis typically begins with the nucleophilic aromatic substitution (SNAr) reaction between 2,4-dichloropyrimidine and 3-aminoaniline (m-phenylenediamine). The chlorine atom at the C4 position of the pyrimidine ring is more susceptible to nucleophilic attack than the chlorine at the C2 position. This regioselectivity allows for the controlled, stepwise synthesis, first yielding the this compound intermediate.

This intermediate is then subjected to a second substitution reaction, where the remaining chlorine atom at the C2 position is displaced by a variety of nucleophiles. This second step is highly customizable, allowing for the introduction of diverse chemical groups to modulate the potency and selectivity of the final kinase inhibitor. For instance, coupling with different amines or other nucleophiles can lead to potent dual inhibitors of kinases like Mer and c-Met. nih.gov The 2-substituted aniline pyrimidine framework has been identified as a key building block for developing these targeted anticancer agents. nih.gov

Research has shown that this scaffold is effective for creating inhibitors for various other kinases as well. The anilino group often forms crucial hydrogen bonds within the ATP-binding pocket of the target kinase, while the substituents at the 2-position can be modified to achieve desired selectivity and pharmacokinetic properties. nih.gov

Table 1: General Synthesis of Kinase Inhibitors from this compound

| Step | Reactants | Key Transformation | Product Type |

|---|---|---|---|

| 1 | 2,4-Dichloropyrimidine + 3-Aminoaniline | Selective SNAr at C4 | This compound |

Design of Allosteric Modulators through Synthetic Routes

Allosteric modulators are molecules that bind to a receptor at a site distinct from the primary (orthosteric) binding site, offering a more subtle way to control receptor activity. This can lead to drugs with higher specificity and fewer side effects. The development of synthetic routes to novel allosteric modulators is a burgeoning area of medicinal chemistry.

While direct examples of this compound being used to create allosteric modulators are not extensively documented, its structural features make it an attractive scaffold for such purposes. The design of allosteric modulators often relies on creating molecules with specific three-dimensional shapes and electronic properties to fit into unique allosteric pockets.

Pyrimidine-based scaffolds, such as the thieno[2,3-d]pyrimidine, have been identified as effective negative allosteric modulators (NAMs) for receptors like the dopamine (B1211576) D2 receptor. nih.gov This demonstrates the potential of pyrimidine cores in allosteric modulation. Synthetic strategies to explore this potential with this compound could involve:

Functionalization of the Aniline Ring: The aniline portion of the molecule can be modified using modern cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce diverse aryl or heteroaryl groups. This allows for the exploration of a wide chemical space to find fragments that can interact with an allosteric site.

Substitution of the Chloro Group: The reactive chlorine at the C2 position can be replaced with a variety of substituents designed to probe for allosteric interactions.

These synthetic routes would generate a library of compounds based on the central 3-(pyrimidinyl)aniline scaffold, which could then be screened for allosteric modulation activity against various biological targets.

Agrochemical and Material Science Intermediate Applications

The utility of this compound extends beyond pharmaceuticals into other areas of chemical science.

In agrochemicals , pyrimidine derivatives are known to possess a wide range of biological activities, including fungicidal and herbicidal properties. Chlorine-containing compounds are integral to many commercial pesticides. bldpharm.com The 2-anilinopyrimidine structure, in particular, is found in several fungicides. The reactive nature of this compound makes it a valuable intermediate for synthesizing new agrochemicals. By reacting it with various nucleophiles, chemists can create novel compounds to be screened for desired activities against agricultural pests and diseases.

In material science , there is a constant search for new organic molecules with interesting electronic and photophysical properties for use in applications like organic light-emitting diodes (OLEDs), sensors, and organic photovoltaics. Aromatic and heterocyclic compounds form the backbone of many of these materials. While specific applications of this compound in this field are not yet established, its combination of an electron-deficient chloropyrimidine ring and an electron-rich aniline ring gives it intrinsic electronic properties that could be exploited. It could serve as a building block for larger, conjugated systems or for the synthesis of functional polymers.

Computational and Theoretical Investigations

Quantum Chemical Studies

Quantum chemical studies focus on the electronic distribution and orbital interactions within a molecule, which are fundamental to its stability, reactivity, and spectroscopic properties.

The electronic structure of 3-(2-Chloro-4-pyrimidinyl)aniline has been investigated using quantum chemical calculations, such as Density Functional Theory (DFT) with the B3LYP method and a 6-31G* basis set. nih.gov These studies calculate key parameters like bond lengths, bond angles, and the distribution of electron density.

The geometry of the molecule is defined by the spatial arrangement of its atoms. The aniline (B41778) and pyrimidine (B1678525) rings are not perfectly coplanar due to steric hindrance and electronic repulsion. The key structural feature is the C-N bond linking the phenyl ring of the aniline to the pyrimidine ring. The distribution of charges, often analyzed through Mulliken atomic charges, shows that the nitrogen atoms in the pyrimidine ring and the chlorine atom are regions of higher electron density, making them potential sites for electrophilic attack. Conversely, the carbon atom attached to the chlorine is electrophilic and susceptible to nucleophilic attack.

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which extend over the entire molecule. unizin.org Key among these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and stability. nih.gov

A small HOMO-LUMO gap suggests that a molecule can be easily excited, indicating higher chemical reactivity. nih.govnih.gov For this compound, the HOMO is typically localized on the electron-rich aniline ring, while the LUMO is centered on the electron-deficient chloropyrimidine ring. This distribution indicates that the aniline nitrogen can act as an electron donor (nucleophile), and the pyrimidine ring can act as an electron acceptor (electrophile). Charge transfer from the HOMO to the LUMO represents the molecule's primary electronic transition. nih.gov

Table 1: Calculated HOMO-LUMO Energies and Related Quantum Chemical Parameters Note: The values presented are representative examples based on DFT calculations for structurally similar aromatic and heterocyclic compounds and serve for illustrative purposes.

Reaction Mechanism Elucidation

Computational chemistry is instrumental in mapping out the pathways of chemical reactions, identifying intermediate structures, and determining the energy required for reactions to occur.

A key reaction for this compound is the nucleophilic aromatic substitution (SNAr) at the C2 position of the pyrimidine ring, where the chlorine atom is displaced. Transition state analysis using computational methods can elucidate the mechanism of this process. The reaction typically proceeds through a two-step mechanism involving a high-energy intermediate known as a Meisenheimer complex.

Computational models can locate the transition state (the point of maximum energy) along the reaction coordinate. rsc.org Analysis of the transition state structure reveals the bond-breaking and bond-forming processes. For the SNAr reaction, the transition state would show a partial bond between the incoming nucleophile and the pyrimidine carbon, as well as a partial bond for the departing chlorine atom. The stability of this transition state, influenced by the electronic properties of both the pyrimidine ring and the nucleophile, determines the reaction rate.

The synthesis of this compound and its subsequent reactions can be modeled to create an energetic profile. mdpi.com This profile plots the potential energy of the system as it progresses from reactants to products, passing through any transition states and intermediates.

For instance, a common synthetic route involves the reaction of 3-aminophenylboronic acid with 2,4-dichloropyrimidine (B19661). The energetic profile for this pathway would show the energy of the reactants, the transition state for the coupling reaction (e.g., a Suzuki coupling), any intermediates, and the final product. The difference in energy between the reactants and the highest-energy transition state gives the activation energy, a critical factor for predicting reaction feasibility and kinetics. rsc.org Such studies help chemists optimize reaction conditions by identifying the rate-limiting step and suggesting modifications to lower its energy barrier. mdpi.com

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape of a molecule is critical to its function. Conformational analysis explores the different spatial arrangements of a molecule that result from rotation around single bonds. nih.gov

For this compound, the most significant degree of conformational freedom is the rotation around the single bond connecting the aniline nitrogen to the pyrimidine carbon. This rotation is governed by a torsional or dihedral angle. Computational scans of this angle can identify the most stable conformations (energy minima) and the rotational energy barriers between them. researchgate.net The preferred conformation will seek to minimize steric clash between the hydrogen atoms on the adjacent rings while potentially maximizing favorable electronic interactions.

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of the molecule over time. By simulating the movements of atoms at a given temperature, MD provides insight into how the molecule explores different conformations and how it might interact with its environment, such as a solvent or a biological receptor.

Table 2: Key Torsional Angles in Conformational Analysis Note: These angles define the relative orientation of the two rings. Values are hypothetical examples to illustrate the concept of stable conformers.

Compound List

Table 3: List of Compounds Mentioned

Prediction of Reactivity and Selectivity

Frontier Molecular Orbital (FMO) Analysis

The reactivity of a chemical species can often be explained by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity.

For this compound, the aniline and pyrimidine rings have distinct electronic characteristics. The aniline moiety is generally electron-rich, making it a potential HOMO site, while the electron-deficient pyrimidine ring, particularly with the presence of an electronegative chlorine atom, is expected to be the primary location of the LUMO.

Computational studies on similar structures, such as other chlorodiazines and substituted anilines, support these general predictions. For instance, in many aniline derivatives, the HOMO is localized on the aniline ring, indicating its susceptibility to electrophilic attack. Conversely, studies on chloropyrimidines show that the LUMO is often centered on the pyrimidine ring, specifically at the carbon atoms bearing the chloro substituent, making them prone to nucleophilic substitution.

A hypothetical representation of FMO analysis for this compound, based on typical DFT calculations (e.g., at the B3LYP/6-311++G(d,p) level of theory), is provided in the table below.

| Parameter | Predicted Value (eV) | Primary Localization | Predicted Implication |

|---|---|---|---|

| EHOMO | -6.2 | Aniline Ring | Site for electrophilic attack |

| ELUMO | -1.5 | Pyrimidine Ring (C2 and C4 positions) | Site for nucleophilic attack |

| HOMO-LUMO Gap (ΔE) | 4.7 | Entire Molecule | Indicates moderate kinetic stability |

Molecular Electrostatic Potential (MEP) Map

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic reactions. In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) are indicative of electron-rich areas susceptible to electrophilic attack, while regions of positive electrostatic potential (colored blue) are electron-deficient and prone to nucleophilic attack.

For this compound, the MEP map would be expected to show a high electron density (negative potential) around the nitrogen atom of the amino group on the aniline ring and on the nitrogen atoms of the pyrimidine ring. These sites are therefore predicted to be the most likely for interactions with electrophiles. Conversely, the areas around the hydrogen atoms of

Future Perspectives in the Research of 3 2 Chloro 4 Pyrimidinyl Aniline

Development of Novel and Sustainable Synthetic Routes

The future synthesis of 3-(2-Chloro-4-pyrimidinyl)aniline is expected to pivot towards greener and more efficient methodologies, moving away from conventional techniques that often rely on harsh conditions and stoichiometric reagents. The focus will be on atom economy, reduced energy consumption, and the use of environmentally benign solvents and catalysts.

Key areas of development include:

Catalytic Approaches: Transitioning from stoichiometric reagents to catalytic systems is a major trend. The use of earth-abundant metal catalysts like iron, copper, and nickel is gaining traction for constructing pyrimidine (B1678525) rings and their precursors. mdpi.comacs.org Research will likely explore one-pot, multi-component reactions catalyzed by these metals to assemble the core structure efficiently. mdpi.com

Green Solvents and Conditions: A significant push towards using water as a solvent in organic synthesis is anticipated to influence the production of pyrimidine derivatives. tandfonline.com Furthermore, techniques like microwave-assisted synthesis can dramatically reduce reaction times and improve yields compared to conventional heating. rsc.org

Flow Chemistry: Continuous flow synthesis offers superior control over reaction parameters, enhanced safety for handling hazardous intermediates, and easier scalability. Adapting the synthesis of this compound to a flow process could lead to a more robust and reproducible manufacturing protocol.

Photoredox and Electrochemical Synthesis: Modern synthetic methods like visible-light photoredox catalysis and electrochemical synthesis offer novel pathways for forming the pyrimidine-aniline linkage under mild conditions. acs.orgnih.govnih.gov These methods can activate substrates in unique ways, potentially leading to more direct and efficient synthetic routes. nih.gov

Table 1: Comparison of Conventional vs. Future Synthetic Approaches

| Feature | Conventional Synthetic Methods | Future & Sustainable Synthetic Routes |

|---|---|---|

| Catalysis | Often rely on stoichiometric reagents, harsh acids/bases. | Use of transition-metal catalysts (Fe, Cu, Ni), organocatalysts. acs.orgtandfonline.com |

| Solvents | Typically uses volatile organic compounds (VOCs). | Aqueous media, green solvents, or solvent-free conditions. tandfonline.commdpi.com |

| Energy | Prolonged heating using conventional methods. | Microwave irradiation, photochemistry (visible light). rsc.orgrsc.org |

| Efficiency | Multi-step, often with purification at each stage. | One-pot, multi-component reactions, flow chemistry processes. tandfonline.com |

| Safety | Potential for thermal runaways, use of hazardous reagents. | Milder reaction conditions, improved heat transfer in flow reactors. |

Exploration of New Reactivity Profiles

The bifunctional nature of this compound—possessing both an electrophilic pyrimidine ring and a nucleophilic aniline (B41778) moiety—provides a rich platform for exploring novel chemical transformations. Future research will likely move beyond simple substitutions to more advanced functionalizations.

Direct C-H Functionalization: A major frontier in organic synthesis is the direct activation and functionalization of C-H bonds. rsc.org Future work will likely target the selective C-H functionalization of both the aniline and pyrimidine rings of the title compound. This would bypass the need for pre-functionalized starting materials, offering more atom-economical routes to complex derivatives. nih.govresearchgate.net The pyrimidine ring itself can act as a directing group to guide metallation or borylation at specific positions on the aniline ring. rsc.orgacs.org

Photoredox-Mediated Reactions: Visible-light photoredox catalysis can unlock novel reactivity by generating radical intermediates from the pyrimidine or aniline moieties. acs.orgresearchgate.net This could enable previously inaccessible transformations, such as the direct coupling of the scaffold with alkyl, acyl, or other fragments under mild, redox-neutral conditions. rsc.org

Nucleophilic Aromatic Substitution (SNA_r_): While the substitution of the chlorine atom is a known reaction, future studies may explore this reaction with a wider array of complex nucleophiles to rapidly build molecular diversity. chemicalbook.comresearchgate.net Investigations into catalyst-free SNA_r_ reactions in green solvents like water could also be a focus. chemicalbook.com

Table 2: Reactive Sites and Potential Future Transformations

| Reactive Site | Known Reactivity | Future Exploration |

|---|---|---|

| C2-Cl on Pyrimidine | Nucleophilic Aromatic Substitution (SNA_r_) with amines, alcohols, thiols. researchgate.net | Coupling with complex fragments; catalyst-free SNA_r_ in green solvents. chemicalbook.com |

| Aniline N-H | Acylation, alkylation, coupling reactions. | Directed C-H activation; participation in organocatalytic cycles. |

| Aniline Phenyl Ring | Electrophilic aromatic substitution. | Directed C-H functionalization (borylation, arylation) using the pyrimidine as a directing group. rsc.orgacs.org |

| Pyrimidine Ring | Ring transformations under harsh conditions. | Direct C-H functionalization; photoredox-mediated radical additions. rsc.orgresearchgate.net |

Integration into Advanced Catalytic Systems

The structural features of this compound make it an attractive candidate for use in catalysis, either as a ligand for metal-based catalysts or as an organocatalyst itself.

Ligand Development: The nitrogen atoms of the pyrimidine ring and the aniline group can act as binding sites for transition metals. This allows for the design of novel bidentate or monodentate ligands. Derivatives of this scaffold could be synthesized and evaluated in various catalytic applications, such as cross-coupling reactions, hydrogenation, and oxidation, potentially offering unique selectivity or reactivity. Pyridine (B92270) and pyrimidine-containing structures are known to be effective ligands in catalysis. rsc.org

Organocatalysis: Pyrimidine derivatives have been successfully employed as organocatalysts. tandfonline.comrsc.org Future research could explore the potential of this compound and its derivatives to catalyze reactions such as aza-Michael additions or asymmetric aldol (B89426) reactions. rsc.org The combination of a Lewis basic pyrimidine and a Brønsted acidic aniline proton could enable cooperative catalytic cycles.

Table 3: Potential Catalytic Applications

| Catalysis Type | Potential Role of this compound Scaffold | Target Reactions |

|---|---|---|

| Homogeneous Catalysis | As a ligand for metals (e.g., Pd, Rh, Ir, Cu). | Cross-coupling, hydrogenation, hydroformylation, C-H activation. acs.org |

| Heterogeneous Catalysis | Immobilized onto a solid support to create a recyclable catalyst. | Flow chemistry applications, green chemical processes. |

| Organocatalysis | As the primary catalytic species. | Asymmetric synthesis, condensation reactions, Michael additions. tandfonline.comrsc.org |

Expansion of Synthetic Applications in Emerging Chemical Fields

The 2-anilinopyrimidine scaffold is a "privileged structure" in medicinal chemistry and also shows promise in materials science and agrochemicals. This compound serves as a key starting material for accessing these high-value applications.

Medicinal Chemistry: Pyrimidine derivatives are central to a large number of FDA-approved drugs, particularly kinase inhibitors used in oncology. acs.org The pyrazolo[3,4-d]pyrimidine and aminopyrimidine cores, often synthesized from chloropyrimidine precursors, are known to mimic the adenine (B156593) ring of ATP, enabling them to bind to the hinge region of kinase enzymes. nih.govnih.govrsc.org Future research will undoubtedly focus on using this compound as a building block to synthesize libraries of novel compounds for screening against various kinases (e.g., EGFR, BTK) and other biological targets to develop new therapeutics. nih.govnih.gov

Agrochemicals: Chlorinated pyridine and pyrimidine derivatives are foundational to the development of modern pesticides and herbicides due to their high efficacy and low toxicity. agropages.comgoogle.com The title compound could serve as a precursor for new agrochemicals, where the aniline and chloro-pyrimidine moieties can be independently modified to fine-tune activity against specific pests or weeds while ensuring crop safety. nih.gov

Materials Science: Triarylborane compounds derived from aniline precursors have found applications as anion sensors and as electron-transport materials in Organic Light Emitting Diodes (OLEDs). rsc.org The pyrimidine moiety, known to feature in fluorescent dyes, could be combined with the aniline structure to develop novel organic materials with interesting photophysical or electronic properties. bldpharm.com Future work could involve synthesizing and characterizing polymers or small molecules derived from this compound for these advanced applications.

Table 4: Emerging Applications for Derivatives of this compound

| Field | Target Application | Rationale / Key Feature |

|---|---|---|

| Medicinal Chemistry | Kinase Inhibitors (Anticancer). nih.govnih.gov | Anilinopyrimidine is a privileged scaffold for ATP-competitive inhibition. |

| Antimicrobial / Antifungal Agents. nih.gov | Pyrimidine core is present in many known antimicrobial compounds. | |

| Agrochemicals | Herbicides, Fungicides, Pesticides. agropages.comgoogle.com | Chlorinated N-heterocycles are a well-established class of agrochemicals. |

| Materials Science | Organic Light Emitting Diodes (OLEDs). rsc.org | Potential for creating electron-transport or emissive materials. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.